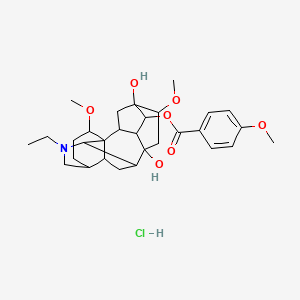
Tjn 505
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for TJN-505 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving aconitine-like structures. Industrial production methods likely involve standard organic synthesis techniques, including purification and crystallization steps to obtain the final product in its hydrochloride form .
Analyse Chemischer Reaktionen
TJN-505 undergoes various chemical reactions, including:
Reduction: Reduction reactions may be used to modify the functional groups present in the molecule.
Substitution: Substitution reactions, particularly involving the methoxy and ethyl groups, are possible.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
TJN-505 has several scientific research applications, including:
Chemistry: It serves as a model compound for studying aconitine-like structures and their chemical properties.
Biology: The compound is used to investigate the biological effects of aconitine-like molecules on cellular processes.
Medicine: TJN-505 is primarily researched for its antiarrhythmic properties.
Wirkmechanismus
TJN-505 exerts its effects by acting as a blocker of multiple ion channels. It prolongs the PR, QRS, QTc, and JTc intervals and the ventricular effective refractory period. This action reduces the incidence of programmed electrical stimulation-induced arrhythmias. The compound’s antiarrhythmic plasma concentrations (IC50) for various arrhythmia models are 1.26, 0.94, and 1.31 micrograms per milliliter, respectively .
Vergleich Mit ähnlichen Verbindungen
TJN-505 is similar to other aconitine-like compounds, such as aconitine itself. it is unique in its specific chemical structure and its ability to act as a blocker of multiple ion channels. Other similar compounds include:
Aconitine: Known for its toxic properties and use in traditional medicine.
Mesaconitine: Another aconitine-like compound with similar biological effects.
Hypaconitine: A compound with similar structure and effects but different potency and toxicity profiles.
TJN-505 stands out due to its specific antiarrhythmic properties and its potential for therapeutic use in treating arrhythmias.
Eigenschaften
CAS-Nummer |
141426-86-0 |
|---|---|
Molekularformel |
C30H42ClNO7 |
Molekulargewicht |
564.116 |
IUPAC-Name |
(11-ethyl-5,8-dihydroxy-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl) 4-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C30H41NO7.ClH/c1-5-31-15-17-8-11-22(36-3)30-19(17)12-20(25(30)31)28(33)14-23(37-4)29(34)13-21(30)24(28)26(29)38-27(32)16-6-9-18(35-2)10-7-16;/h6-7,9-10,17,19-26,33-34H,5,8,11-15H2,1-4H3;1H |
InChI-Schlüssel |
OTWHFNPJXVKZPR-UHFFFAOYSA-N |
SMILES |
[H]Cl.O=C(OC1C2C3C4(C5C6)C(OC)CCC5CN(CC)C4C6C2(O)CC(OC)C1(O)C3)C7=CC=C(OC)C=C7 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TJN 505; TJN505; TJN-505 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















